molecular formula C9H10F3N B2506666 3-Methyl-5-(trifluoromethyl)benzylamine CAS No. 292151-97-4

3-Methyl-5-(trifluoromethyl)benzylamine

Cat. No.: B2506666
CAS No.: 292151-97-4
M. Wt: 189.181
InChI Key: ZESXWCTWKWVJGM-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)benzylamine (CAS 916420-60-5) is a chemical building block belonging to the class of benzylamine derivatives. It has a molecular formula of C9H10F3NO and a molecular weight of 205.18 g/mol. Benzylamine derivatives are versatile intermediates in organic synthesis and medicinal chemistry. They are frequently employed in pharmaceutical research in the design and synthesis of novel bioactive molecules . For instance, such derivatives are explored in the development of compounds targeting various receptors . As a supplier, we ensure high purity for your research applications. This product is strictly for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-methyl-5-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4H,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESXWCTWKWVJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Analytical Techniques for 3 Methyl 5 Trifluoromethyl Benzylamine

Spectroscopic and Analytical Data

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of detailed experimental or predicted spectroscopic and analytical data for the specific compound 3-Methyl-5-(trifluoromethyl)benzylamine . While information is available for isomeric and structurally related compounds, such as 3-(Trifluoromethyl)benzylamine and 3,5-Bis(trifluoromethyl)benzylamine (B151408), no specific research findings, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), or chromatographic data, could be retrieved for this compound itself.

Therefore, the presentation of detailed research findings and the generation of interactive data tables for the advanced spectroscopic characterization and analytical techniques for this specific compound is not possible at this time. Further experimental research would be required to generate and publish such data.

Q & A

Basic Questions

Q. What are the key steps in synthesizing 3-Methyl-5-(trifluoromethyl)benzylamine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from halogenated or methyl-substituted benzyl precursors. For example, reductive amination of 3-methyl-5-(trifluoromethyl)benzaldehyde using sodium cyanoborohydride or catalytic hydrogenation under inert atmospheres (e.g., H₂/Pd-C) . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Purity (>95%) is confirmed via HPLC or GC-MS, with residual solvent removal under vacuum .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C3, trifluoromethyl at C5) and amine proton signals.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₀F₃N, theoretical 189.17 g/mol).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and spatial arrangement .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled analogs) to measure affinity for targets like GPCRs or enzymes.
  • In Vitro Testing : Dose-response curves in cell lines (e.g., IC₅₀ determination for kinase inhibition).
  • Metabolic Stability : Microsomal incubation (human/rat liver microsomes) to assess half-life and CYP450 interactions .

Q. How does the substitution pattern (methyl vs. trifluoromethyl) influence the compound’s structure-activity relationship (SAR)?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituents at alternative positions (e.g., 2-methyl-5-trifluoromethyl or 3-chloro-5-trifluoromethyl) .
  • Activity Testing : Compare binding affinity, lipophilicity (logP), and metabolic stability. For instance, trifluoromethyl enhances electronegativity and membrane permeability, while methyl groups may sterically hinder target interactions .

Q. What analytical methods are recommended for detecting trace impurities in this compound?

  • Methodological Answer :

  • HPLC-DAD/UV : Use C18 columns with acetonitrile/water mobile phases to separate impurities.
  • LC-MS/MS : Identify impurities via fragmentation patterns.
  • Karl Fischer Titration : Quantify water content, critical for air-sensitive amines .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density (e.g., amine lone pair accessibility).
  • Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. What are the best practices for stabilizing this compound during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Under argon or nitrogen at –20°C to prevent oxidation.
  • Container : Amber glass vials to limit light exposure.
  • Stability Monitoring : Periodic NMR or HPLC checks for degradation (e.g., amine oxidation to nitriles) .

Q. How should researchers mitigate toxicity risks when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.
  • Waste Disposal : Neutralize amines with dilute HCl before disposal.
  • Acute Toxicity Screening : Perform in vitro cytotoxicity assays (e.g., HepG2 cell viability) prior to in vivo studies .

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